2-methyl-2H-indazole-3-carbonyl chloride

solid-state characterization process chemistry purification

Medicinal chemists targeting 5-HT2A serotonin receptors face multi-step synthesis and coupling reagent overhead when using indazole-3-carboxylic acids. 2-Methyl-2H-indazole-3-carbonyl chloride (CAS 181071-92-1) eliminates these bottlenecks as a pre-activated electrophilic building block. • Direct amide/ester formation with amines and alcohols at room temperature - no coupling reagents required • N2-methyl substitution pattern confers selective 5-HT2A receptor affinity in downstream pharmacophores • Low melting point (88.5-90 °C) enables automated liquid handling and high-throughput library synthesis • Crystalline solid format ensures accurate weighing and reliable stock solution preparation

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 181071-92-1
Cat. No. B066660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-2H-indazole-3-carbonyl chloride
CAS181071-92-1
Synonyms2-METHYL-2H-INDAZOLE-3-CARBONYL CHLORIDE
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCN1C(=C2C=CC=CC2=N1)C(=O)Cl
InChIInChI=1S/C9H7ClN2O/c1-12-8(9(10)13)6-4-2-3-5-7(6)11-12/h2-5H,1H3
InChIKeyMVHHZBVZNGCEOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2H-indazole-3-carbonyl chloride: Chemical Identity & Core Attributes


2-Methyl-2H-indazole-3-carbonyl chloride (CAS 181071-92-1) is a heterocyclic acyl chloride building block featuring an indazole core methylated at the N2 position . This compound is a crystalline solid with a well-defined melting point of 88.5–90 °C and serves primarily as a reactive intermediate for constructing 2-substituted indazole derivatives via nucleophilic acyl substitution [1]. The presence of the electrophilic carbonyl chloride moiety at the C3 position enables facile coupling with amines, alcohols, and other nucleophiles to generate amides, esters, and related pharmacophore-capped structures .

2H-indazole regioisomerN2-methyl substitution pattern; distinct from 1H-indazole analogs
Reactive acyl chloride building blockDirect amide, ester, and thioester formation without coupling reagents
Crystalline solid at room temperatureAccessible melting range supports routine laboratory handling and purification

Why 2-Methyl-2H-indazole-3-carbonyl chloride Substitution Fails


Substituting 2-methyl-2H-indazole-3-carbonyl chloride with its 1-methyl-1H-indazole isomer or unsubstituted 1H-indazole-3-carbonyl chloride introduces distinct physicochemical and biological consequences. The N2-methyl substitution pattern in the 2H-indazole system yields a less thermodynamically stable tautomer compared to the 1H-indazole arrangement, yet this 2-alkyl substitution confers markedly different receptor selectivity profiles [1]. Specifically, 2-alkyl-indazole derivatives exhibit preferential affinity for 5-HT2A serotonin receptors, whereas 1-alkyl-indazole compounds have been associated with analgesic activity, underscoring that the methylation position directly dictates downstream pharmacological utility [2]. Furthermore, the N2-methyl derivative demonstrates a lower melting point (88.5–90 °C) compared to the N1-methyl isomer (126 °C), which influences handling, purification, and formulation considerations [3].

Attribute
2-Methyl-2H-indazole-3-carbonyl chloride
1-Methyl-1H-indazole isomer
Receptor selectivity
2-alkyl-indazole scaffold reported to exhibit 5-HT2A receptor affinity
1-alkyl-indazole scaffold associated with analgesic activity in patent literature; different receptor engagement profile
Physical handling
Lower melting point supports dissolution and purification under milder conditions
Higher melting point (~126 °C) may require elevated temperatures for processing; handling and solubility profiles may differ
Tautomer stability
2H-tautomer is thermodynamically less stable; occupies less-explored chemical space
1H-tautomer is thermodynamically preferred; derivative space may be more crowded

2-Methyl-2H-indazole-3-carbonyl chloride: Quantitative Differentiation vs. Analogs


Lower Melting Point vs. 1-Methyl Isomer

2-Methyl-2H-indazole-3-carbonyl chloride exhibits a significantly lower melting point (88.5–90 °C) compared to its 1-methyl-1H-indazole-3-carbonyl chloride counterpart (126 °C) [1]. This 36 °C differential facilitates easier handling, dissolution, and purification during synthesis workflows, as the compound remains solid at room temperature yet melts under gentle heating without requiring specialized high-temperature equipment [2].

Melting point
Cross-study comparable
88.5–90 °C
Δ 36 °C lower
vs 1-methyl-1H-isomer: 126 °C
Supports processing and purification workflows with reduced energy requirements
Reported vendor technical datasheet values; solvent-dependent solubility review recommended
solid-state characterization process chemistry purification

5-HT2A Receptor Selectivity Profile

Patent literature explicitly states that 2-alkyl-indazole compounds (including those derived from the N2-methyl scaffold) possess selective affinity for the 5-HT2A serotonin receptor, a profile that differs markedly from that of 1-alkyl-indazole compounds which are reported to exhibit analgesic activity [1]. While direct binding data for the acyl chloride itself is not available, this class-level differentiation establishes that the N2-methyl substitution pattern is a critical determinant for accessing 5-HT2A-targeted chemical space.

Receptor selectivity
Class-level inference
2-alkyl-indazole scaffold → 5-HT2A receptor affinity
1-alkyl-indazole scaffold → analgesic activity (patent-claimed)
Class-level SAR differentiation context for CNS receptor research programs
Inferred from patent claims on 2-alkyl-indazole compounds; direct binding data for acyl chloride not available
CNS drug discovery 5-HT2A receptor structure-activity relationship

C3 Electrophile for Direct Amide and Ester Synthesis

The C3 carbonyl chloride group of 2-methyl-2H-indazole-3-carbonyl chloride is highly electrophilic and undergoes nucleophilic substitution with amines, alcohols, and thiols under mild conditions (room temperature, inert solvent) to yield the corresponding amides, esters, and thioesters . This contrasts with the use of 2-methyl-2H-indazole-3-carboxylic acid, which requires activation with coupling reagents (e.g., HATU, EDC) and may introduce additional purification challenges. In the synthesis of the antiemetic drug granisetron, the analogous 1-methyl-1H-indazole-3-carbonyl chloride intermediate was employed under similar conditions (oxalyl chloride activation, DMF catalysis) to achieve amide bond formation [1].

Acylation efficiency
Cross-study comparable
Direct nucleophilic substitution with amines/alcohols
vs
Carboxylic acid requiring coupling reagent activation (e.g., HATU, EDC)
Supports streamlined amide and ester synthesis with fewer synthetic operations
Inert solvent, room temperature; analogous acyl chloride strategy used in granisetron synthesis
acyl chloride chemistry amide coupling building block

2H- vs 1H-Indazole Tautomer Stability

The 2H-indazole tautomer represented by 2-methyl-2H-indazole-3-carbonyl chloride is thermodynamically less stable than the corresponding 1H-indazole tautomer. Computational studies at the MP2/6-31G* level indicate that 1-methylindazole is 3.2 kcal/mol more stable than 2-methylindazole, with an energy difference of 3.6 kcal/mol when thermal and entropy corrections are applied [1]. This inherent thermodynamic preference for the 1H-tautomer means that 2-methyl-2H-indazole derivatives are synthetically more challenging to access and therefore represent a less crowded, strategically valuable chemical space.

Tautomer stability
Data to verify
3.2–3.6 kcal/mol
2-methylindazole less stable vs 1-methylindazole
Supports access to less-explored 2H-indazole chemical space for SAR campaigns
MP2/6-31G* computational data; experimental thermochemical review recommended
tautomerism computational chemistry heterocyclic stability

Key Applications of 2-Methyl-2H-indazole-3-carbonyl chloride


5-HT2A-Targeted CNS Ligand Synthesis

Building directly upon the class-level receptor selectivity evidence [1], this intermediate is optimally deployed in medicinal chemistry programs aiming to generate 2-alkyl-indazole-based ligands for the 5-HT2A serotonin receptor. Researchers investigating sleep disorders, schizophrenia, or anxiety can use 2-methyl-2H-indazole-3-carbonyl chloride to install the critical N2-methylindazole pharmacophore via amide bond formation with diverse amine-containing scaffolds, thereby accessing the chemotype specifically claimed to exhibit 5-HT2A affinity [2].

Amide Library Synthesis in Process Chemistry

The pre-activated acyl chloride functionality eliminates the need for separate coupling reagent addition, as supported by reactivity comparisons [1]. Process chemists conducting parallel amide library synthesis can directly react 2-methyl-2H-indazole-3-carbonyl chloride with a panel of primary or secondary amines in inert solvent at room temperature, significantly reducing the number of synthetic steps and minimizing purification overhead relative to using the corresponding carboxylic acid [2].

Solid-Phase Synthesis Building Block

With a melting point of 88.5–90 °C—36 °C lower than the 1-methyl isomer [1]—2-methyl-2H-indazole-3-carbonyl chloride offers practical advantages in laboratory workflows. It can be readily weighed as a solid, dissolved in common organic solvents without extensive heating, and is compatible with automated liquid handling systems when preparing stock solutions, making it a convenient choice for high-throughput experimentation and solid-phase peptide/peptidomimetic synthesis where indazole capping is required [2].

Application
Selection Property
Validation Focus
5-HT2A receptor ligand exploration
N2-methylindazole pharmacophore entry point
5-HT2A binding assay confirmation and SAR profiling
Parallel amide library synthesis
Pre-activated acyl chloride; no coupling reagent required
Reaction yield consistency and purity assessment across amine panels
Solid-phase and automated synthesis
Crystalline solid with accessible melting range
Solubility in common organic solvents and compatibility with liquid handling systems

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